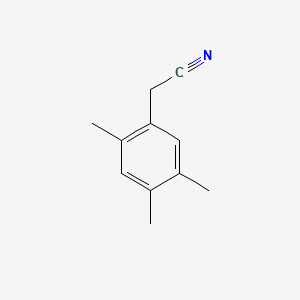

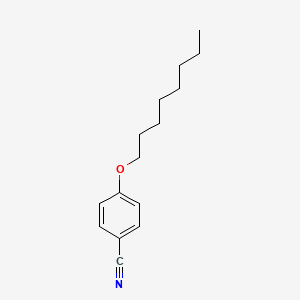

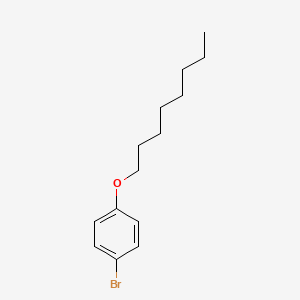

Ethyl 4-(4-methylphenyl)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate . These reactions typically use aldehydes and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions. Additionally, the synthesis of trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions is reported . These methods could potentially be adapted for the synthesis of Ethyl 4-(4-methylphenyl)-4-oxobutanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by various spectroscopic methods, including IR, NMR, and X-ray diffraction studies . For instance, the molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using these techniques, and the vibrational wavenumbers were computed using HF and DFT methods . Such analytical techniques would be essential for confirming the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes reactions with benzene in the presence of aluminum chloride, leading to various products such as ethylbenzene and 3-phenylbutanoic acid . Reactions of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile or malononitrile have also been reported, leading to the formation of dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives . These reactions highlight the potential reactivity of this compound under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their antimicrobial and antioxidant activities . The crystal and molecular structure of these compounds have been determined, and their geometrical parameters have been compared with calculated values . The first hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential maps have also been reported for some compounds . These studies provide a foundation for understanding the physical and chemical properties of this compound.

Mecanismo De Acción

Target of Action

Ethyl 4-(4-Methylphenyl)-4-Oxobutyrate, also known as Ethyl 4-oxo-4-(p-tolyl)butanoate or Ethyl 4-(4-methylphenyl)-4-oxobutanoate, is a complex organic compound. Compounds with similar structures have been found to interact with various proteins and enzymes .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-stacking . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

For instance, some compounds with an indole structure have been found to exhibit diverse biological activities, affecting pathways related to viral replication, inflammation, cancer, and more .

Pharmacokinetics

For example, 4-Methylaminorex, a stimulant drug of the 2-amino-5-aryloxazoline class, has a bioavailability of 62% oral; 79% nasal; 91 - 93.5% smoked; 100% IV .

Result of Action

For instance, 4-Methylaminorex has effects comparable to methamphetamine but with a longer duration .

Propiedades

IUPAC Name |

ethyl 4-(4-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)9-8-12(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHSFGIXTQENJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288662 |

Source

|

| Record name | Ethyl 4-(4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6942-61-6 |

Source

|

| Record name | 6942-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.